1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione
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Overview
Description
1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family It is characterized by the presence of a trifluoromethyl group at the 7th position and a methyl group at the 1st position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed: The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-methyl-7-(trifluoromethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for modulating biological pathways and achieving desired therapeutic effects.
Comparison with Similar Compounds
1-Methyl-7-(trifluoromethyl)-1H-indazol-3-amine: This compound shares a similar trifluoromethyl group but differs in the position and type of functional groups attached to the indole ring.
1-Methyl-7-(trifluoromethyl)-1H-indazole: Another closely related compound with slight variations in the indole structure.
Uniqueness: 1-Methyl-7-(trifluoromethyl)-1H-indole-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a methyl and a trifluoromethyl group enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-methyl-7-(trifluoromethyl)indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-14-7-5(8(15)9(14)16)3-2-4-6(7)10(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXOXOOOXCOXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C(F)(F)F)C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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